N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a benzodioxole moiety and a 1,2,4-triazolone core. This compound is synthesized via a multi-step protocol involving (i) activation of a carboxylic acid precursor (e.g., 2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid) with oxalyl chloride to form an acid chloride intermediate, followed by (ii) coupling with benzo[d][1,3]dioxol-5-ylmethylamine in the presence of triethylamine . Purification by column chromatography yields the final product, which is characterized using NMR, HRMS, and melting point analysis .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c26-19(22-11-14-6-9-17-18(10-14)29-13-28-17)12-24-21(27)25(16-4-2-1-3-5-16)20(23-24)15-7-8-15/h1-6,9-10,15H,7-8,11-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQYFOBTMTHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the introduction of the cyclopropyl group and the phenyl ring through a series of reactions such as Friedel-Crafts acylation and subsequent cyclization to form the triazole ring. The final step involves the acetylation of the amine group to yield the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential use in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: The compound may have therapeutic properties, such as anti-inflammatory or anticancer activities, which can be investigated further.
Industry: It can be utilized in the development of new materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Family
The target compound belongs to a broader class of N-substituted acetamides with diverse heterocyclic appendages. Key structural analogues include:
Key Structural and Functional Differences
In contrast, tetrazole-containing analogues (e.g., ) exhibit higher metabolic stability but reduced polarity, which may limit solubility. Thiazolidinedione derivatives (e.g., ) are known for their insulin-sensitizing properties but lack the benzodioxole moiety, reducing their lipophilicity compared to the target compound .
Substituent Effects :
- The cyclopropyl group on the triazolone ring in the target compound may enhance steric hindrance, affecting conformational flexibility and target selectivity. This contrasts with K-16, which has a 3-methylbenzylthio group that increases hydrophobicity .
- Benzodioxole vs. Phenyl : The benzodioxole group in the target compound and K-16 improves membrane permeability compared to simpler phenyl-substituted analogues (e.g., ) .
Synthesis Methodology :
- The target compound and K-16 are synthesized via acid chloride coupling , a robust method for amide bond formation . In contrast, thiazolidinedione derivatives (e.g., ) employ EDC/HOBt-mediated coupling , which is milder and suitable for sensitive substrates .
Bioactivity Comparison
This suggests that the target compound may share auxin-like bioactivity, though its triazolone core could alter potency or mechanism compared to benzylthio-containing analogues.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound characterized by its complex molecular structure and potential therapeutic applications. Its biological activity has garnered attention in recent research, particularly concerning its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.4 g/mol. The compound features a benzodioxole moiety and a triazole ring, both of which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O8 |
| Molecular Weight | 446.4 g/mol |
| Structure | Benzodioxole + Triazole |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the benzodioxole structure have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In vitro studies indicated that compounds with bulky hydrophobic groups exhibited potent antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the presence of the benzodioxole moiety may enhance the compound's interaction with bacterial membranes.
Anticancer Activity
The anticancer properties of this compound have been evaluated through various assays. For example, derivatives similar to this compound have been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Some derivatives demonstrated significant growth inhibition rates, with percentages reaching up to 95% in specific assays .
Mechanism of Action:
The anticancer activity is often associated with the induction of reactive oxygen species (ROS), leading to oxidative stress in tumor cells. This mechanism is supported by increased levels of superoxide dismutase and decreased activities of catalase and glutathione peroxidase in treated cells .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated a series of benzodioxole derivatives for their antimicrobial properties. The findings indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against both E. coli and Bacillus subtilis .
Study 2: Anticancer Potential
Another research effort focused on evaluating the cytotoxic effects of related compounds on cancer cell lines. The study found that certain derivatives led to a notable decrease in cell viability across multiple cancer types, indicating a promising avenue for future drug development .
Q & A
Q. What are the key synthetic pathways for this compound, and how is reaction purity monitored?
The synthesis involves multi-step organic reactions, including cyclocondensation and nucleophilic substitution. Critical steps include:
- Coupling of the benzo[d][1,3]dioxole derivative with the triazole precursor under basic conditions (e.g., triethylamine in DMF) .
- Thioacetamide group introduction via thiol-ene "click" chemistry . Purity is ensured using HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) for intermediate monitoring .
Q. Which spectroscopic techniques are essential for structural characterization?
- 1H/13C NMR : Confirms proton environments (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm; triazole carbonyl at ~170 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹) .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]+ expected for C22H21N4O4S: 437.1245) .
Q. What initial biological assays are recommended for activity screening?
- Cytotoxicity assays (e.g., MTT on HeLa or HEK293 cells) at 1–100 µM doses .
- Enzyme inhibition studies (e.g., COX-2 or kinase targets) with IC50 calculations .
Q. How are solubility challenges addressed during in vitro testing?
- Use DMSO as a primary solvent (≤0.1% v/v to avoid cytotoxicity) .
- For aqueous solubility, employ β-cyclodextrin inclusion complexes or co-solvents like PEG-400 .
Advanced Research Questions
Q. How do substituents on the triazole ring influence bioactivity?
Comparative SAR studies show:
| Substituent | Bioactivity (IC50) | Notes |
|---|---|---|
| Cyclopropyl | 12 µM (COX-2) | Enhanced lipophilicity |
| Phenyl | 28 µM (COX-2) | Steric hindrance reduces binding |
| Halogenation (e.g., Cl, F) at the phenyl ring improves target affinity but may increase toxicity . |
Q. What computational methods predict biological activity?
- Molecular docking (AutoDock Vina) to map interactions with COX-2’s hydrophobic pocket .
- PASS algorithm predicts anti-inflammatory potential (Pa = 0.78, Pi = 0.02) .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Validate assays using isogenic cell lines to control for genetic variability .
- Perform dose-response curves (0.1–100 µM) with positive controls (e.g., doxorubicin) .
Q. What reaction mechanisms govern triazole ring formation?
- Huisgen 1,3-dipolar cycloaddition between azides and alkynes under Cu(I) catalysis .
- SN2 displacement for acetamide group installation, monitored by pH control (7.5–8.5) .
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent degradation : Stable at pH 7.4 (t1/2 = 24 h) but degrades rapidly at pH <5 (t1/2 = 2 h) .
- Thermal stability : Decomposes at >150°C (DSC analysis) .
Q. What strategies optimize selectivity for neurological targets?
- Introduce polar groups (e.g., -OH, -NH2) to enhance blood-brain barrier permeability .
- Screen against GABAA receptor subtypes using patch-clamp electrophysiology .
Data Contradiction Analysis
- Bioactivity variability : Discrepancies in IC50 values (e.g., 12 vs. 28 µM for COX-2) may arise from assay conditions (e.g., ATP concentration in kinase assays) . Replicate studies under standardized protocols (e.g., 10% FBS in media, 37°C).
- Synthetic yields : Lower yields (40–60%) in scaled-up reactions vs. small-scale (70–80%) suggest incomplete intermediate purification. Implement flash chromatography for intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
